2-(2H-1,3-Dithiol-2-ylidene)cyclopent-4-ene-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2H-1,3-Dithiol-2-ylidene)cyclopent-4-ene-1,3-dione is a unique organic compound characterized by its distinctive structure, which includes a cyclopentene ring fused with a dithiolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-Dithiol-2-ylidene)cyclopent-4-ene-1,3-dione typically involves the reaction of cyclopent-4-ene-1,3-dione with 1,2-ethanedithiol in the presence of a Lewis acid catalyst. The reaction proceeds through the formation of a thioacetal intermediate, which is subsequently cyclized to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-Dithiol-2-ylidene)cyclopent-4-ene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the dithiolane moiety, often using organolithium or Grignard reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Organolithium reagents, Grignard reagents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
2-(2H-1,3-Dithiol-2-ylidene)cyclopent-4-ene-1,3-dione has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-Dithiol-2-ylidene)cyclopent-4-ene-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
Indane-1,3-dione: Shares a similar dione structure but lacks the dithiolane moiety.
Cyclopentene-1,2-dione: Similar cyclopentene ring but without the dithiolane group
Uniqueness
2-(2H-1,3-Dithiol-2-ylidene)cyclopent-4-ene-1,3-dione is unique due to the presence of the dithiolane ring, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and catalysis .
Properties
CAS No. |
62576-00-5 |
---|---|
Molecular Formula |
C8H4O2S2 |
Molecular Weight |
196.3 g/mol |
IUPAC Name |
2-(1,3-dithiol-2-ylidene)cyclopent-4-ene-1,3-dione |
InChI |
InChI=1S/C8H4O2S2/c9-5-1-2-6(10)7(5)8-11-3-4-12-8/h1-4H |
InChI Key |
IQXCTIHBHPVERQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)C(=C2SC=CS2)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.